molecular formula C7H13ClN2 B593995 3-Methylpiperidine-3-carbonitrile hydrochloride CAS No. 1205749-97-8

3-Methylpiperidine-3-carbonitrile hydrochloride

Cat. No.: B593995
CAS No.: 1205749-97-8
M. Wt: 160.645
InChI Key: AGURFPBGAFCODY-UHFFFAOYSA-N
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Description

3-Methylpiperidine-3-carbonitrile hydrochloride is an organic compound with the chemical formula C6H12N2 · HCl . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Scientific Research Applications

3-Methylpiperidine-3-carbonitrile hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

The compound has been classified under the GHS07 category . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 3-Methylpiperidine-3-carbonitrile hydrochloride typically involves the reaction of 3-methylpiperidine with cyanogen chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Methylpiperidine-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Methylpiperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Methylpiperidine-3-carbonitrile hydrochloride can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-methylpiperidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c1-7(5-8)3-2-4-9-6-7;/h9H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGURFPBGAFCODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857180
Record name 3-Methylpiperidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205749-97-8
Record name 3-Methylpiperidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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